REACTION_CXSMILES
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[C:1]([OH:8])(=O)/[CH:2]=[CH:3]\[C:4](O)=[O:5].[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[NH2:13])[CH3:10]>C(OC(C)C)(C)C>[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[N:13]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:8])[CH3:10]
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Name
|
|
Quantity
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196 g
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Type
|
reactant
|
Smiles
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C(\C=C/C(=O)O)(=O)O
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Name
|
|
Quantity
|
2.5 L
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Type
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solvent
|
Smiles
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C(C)(C)OC(C)C
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Name
|
|
Quantity
|
270.4 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(N)C(=CC=C1)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(C)OC(C)C
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Name
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ice water
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Quantity
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1.3 L
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting suspension was cooled to 15° to 20° C.
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Type
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FILTRATION
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Details
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the solid was filtered off with suction
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Type
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ADDITION
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Details
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introduced into a mixture of 670 ml of acetic arthydride and 65 g of anhydrous sodium acetate
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Type
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CUSTOM
|
Details
|
The suspension formed
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Type
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STIRRING
|
Details
|
stirred at this temperature for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
subsequently cooled to 30° C.
|
Type
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FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
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WASH
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Details
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washed with ice-water and petroleum ether
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC=C1)C)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 g | |
YIELD: PERCENTYIELD | 92.9% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |